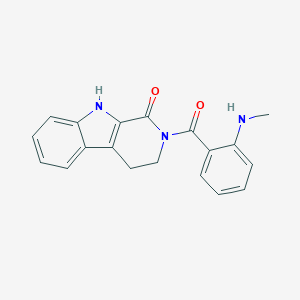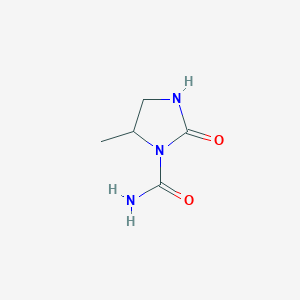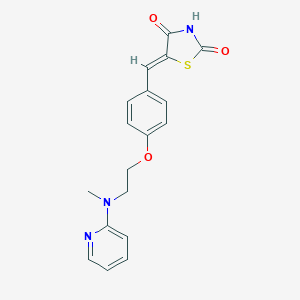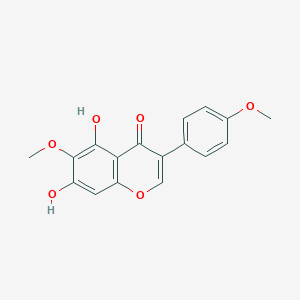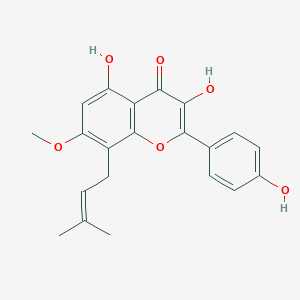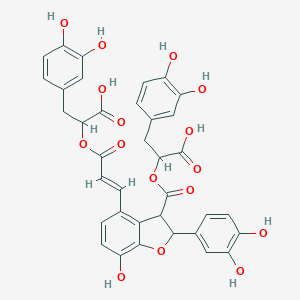
Isosalvianolic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosalvianolic acid B is a bioactive compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound, like its counterparts, has been extensively studied for its potential therapeutic effects, particularly in cardiovascular protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isosalvianolic acid B typically involves the extraction from Salvia miltiorrhiza roots. The process includes several steps such as maceration, filtration, and purification using chromatographic techniques. High-purity this compound can be obtained through purification methods like sephadex chromatography and preparative chromatography .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of macroreticular resin D101 is common in the industrial extraction process, although it may introduce some toxic residues that need to be identified and quantified .
Chemical Reactions Analysis
Types of Reactions
Isosalvianolic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its polyphenolic structure, which allows it to act as a reactive oxygen species scavenger .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound. These products retain the core structure of the compound but exhibit different chemical properties and potential biological activities .
Scientific Research Applications
Isosalvianolic acid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the antioxidant mechanisms of polyphenolic compounds.
Biology: Research has shown its potential in modulating cellular oxidative stress and inflammation.
Medicine: This compound is being investigated for its therapeutic effects in cardiovascular diseases, liver fibrosis, and neuroprotection
Industry: It is used in the development of natural antioxidant formulations for food and cosmetic industries.
Mechanism of Action
The mechanism of action of isosalvianolic acid B involves its ability to scavenge reactive oxygen species and inhibit oxidative stress. It achieves this by donating hydrogen atoms from its phenolic hydroxyl groups. Additionally, it modulates various signaling pathways, including the Nuclear factor E2-related factor 2/Kelch-like ECH-related protein 1 pathway, to regulate the expression of antioxidant enzymes .
Comparison with Similar Compounds
Isosalvianolic acid B is often compared with other salvianolic acids such as salvianolic acid A and salvianolic acid C. While all these compounds share similar antioxidant properties, this compound is unique in its specific molecular structure and its potent ability to modulate oxidative stress and inflammation .
List of Similar Compounds
- Salvianolic acid A
- Salvianolic acid C
- Rosmarinic acid
These compounds, like this compound, are derived from Salvia miltiorrhiza and exhibit significant therapeutic potential .
Properties
IUPAC Name |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)
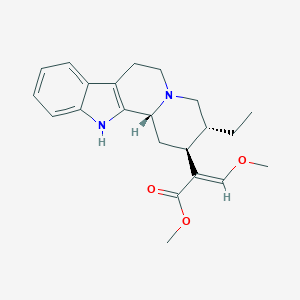

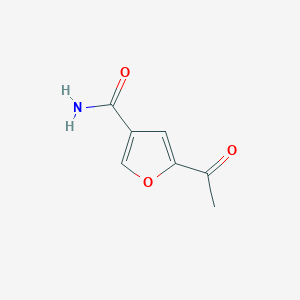
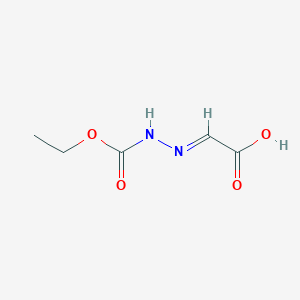
![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
